An In-depth Technical Guide to Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate, a key organophosphorus intermediate. The document details a robust synthetic pathway, outlines its critical physicochemical and spectroscopic properties, and discusses its significant application in pharmaceutical synthesis. Designed for researchers, chemists, and professionals in drug development, this guide consolidates essential data and procedural knowledge to facilitate further research and application.
Introduction
Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate, identified by CAS number 40665-94-9, is an α-ketophosphonate ester.[1][2] Its molecular structure, featuring a dimethyl phosphonate group, a ketone, and a 3-chlorophenoxy moiety, makes it a versatile building block in organic synthesis.[1] α-Ketophosphonates are a class of compounds widely recognized as reactive intermediates, particularly in the synthesis of biologically active molecules and bisphosphonates.[3] The subject compound is of particular interest due to its established role as a crucial intermediate in the synthesis of prostaglandin analogues, such as (+)-cloprostenol, which have significant therapeutic applications.[2][4] This guide aims to provide a detailed exposition of its synthesis, a thorough characterization of its properties, and an understanding of its applications.
Synthesis of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate
The synthesis of α-ketophosphonates can be achieved through several established methods, most notably the Michaelis–Arbuzov reaction.[3] An alternative and highly effective strategy involves the acylation of a phosphonate carbanion with a suitable ester. This section details a plausible and efficient laboratory-scale synthesis based on the latter approach, which is known for its good yields and operational simplicity.
Synthetic Strategy & Mechanistic Overview
The chosen synthetic route is a base-mediated condensation reaction between dimethyl methylphosphonate and methyl 2-(3-chlorophenoxy)acetate. The mechanism proceeds in two key steps:
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Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the α-carbon of dimethyl methylphosphonate, generating a highly nucleophilic phosphonate carbanion.
-
Nucleophilic Acyl Substitution: The generated carbanion attacks the electrophilic carbonyl carbon of the methyl 2-(3-chlorophenoxy)acetate ester. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide leaving group yields the target α-ketophosphonate.
This strategy is favored for its use of readily available starting materials and its directness in forming the carbon-carbon bond central to the product's backbone.
Visualization of the Synthetic Workflow
Caption: Proposed synthesis workflow for Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard organic chemistry techniques for phosphonate acylation.
Materials and Reagents:
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Dimethyl methylphosphonate
-
Sodium hydride (60% dispersion in mineral oil)
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Methyl 2-(3-chlorophenoxy)acetate
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH dispersion with anhydrous hexane to remove the mineral oil and decant the hexane. Add anhydrous THF to the flask.
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Carbanion Formation: Cool the THF/NaH suspension to 0 °C in an ice bath. Add dimethyl methylphosphonate (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for 1 hour.
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Acylation: Add a solution of methyl 2-(3-chlorophenoxy)acetate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
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Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate.
Physicochemical and Spectroscopic Properties
The accurate characterization of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate is essential for its use in further synthetic applications. The following tables summarize its key physical and computed properties.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 40665-94-9 | [1][2][5] |
| Molecular Formula | C₁₁H₁₄ClO₅P | [1][2][5] |
| Molecular Weight | 292.65 g/mol | [1][5] |
| Appearance | Low melting solid | [6] |
| Melting Point | 77-78 °C | [1] |
| Boiling Point (Predicted) | 400.1 °C at 760 mmHg | [1][2] |
| Density (Predicted) | 1.298 g/cm³ | [2] |
| Refractive Index (Predicted) | 1.504 | [2] |
| Storage Temperature | 2-8 °C | [2] |
Computed Spectroscopic and Molecular Descriptors
| Descriptor | Value | Source(s) |
| IUPAC Name | 1-(3-chlorophenoxy)-3-dimethoxyphosphorylpropan-2-one | [5] |
| XLogP3 | 1.6 | [2][5] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 7 | [2] |
| Exact Mass | 292.0267382 Da | [2][5] |
| Complexity | 315 | [2][5] |
Applications in Pharmaceutical Synthesis
The primary and most well-documented application of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate is its role as a key precursor in the synthesis of prostaglandin F₂α analogues.[2][4]
Specifically, it is a vital building block for synthesizing Cloprostenol , a synthetic prostaglandin used in veterinary medicine to induce luteolysis (the degradation of the corpus luteum) and to synchronize estrus in livestock. The phosphonate group in the molecule is typically utilized in a Horner-Wadsworth-Emmons (HWE) reaction with an aldehyde-functionalized cyclopentanone core to construct the α-chain of the prostaglandin structure with high E-stereoselectivity. This reaction is a cornerstone of many industrial syntheses of cloprostenol and related compounds.[2]
Beyond this specific application, the compound serves as a versatile intermediate.[1] Its functional groups—the ketone and the phosphonate ester—allow for a variety of chemical transformations, making it a valuable starting material for creating diverse phosphorylated molecules for research in medicinal chemistry and materials science.[1]
Safety and Handling
While specific toxicity data is limited, compounds containing a phosphonate group should be handled with care due to the potential for organophosphate-like activity.[1] The presence of a chlorine atom may also contribute to irritant properties.[1]
-
Hazard Class: Irritant.[7]
-
Risk Phrases: R36/37/38 (Irritating to eyes, respiratory system and skin).[7]
-
Safety Precautions: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing).[7]
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are strongly recommended.
Conclusion
Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate is a high-value organophosphorus compound with well-defined physical properties and critical applications, most notably in the pharmaceutical industry. The synthetic route via phosphonate carbanion acylation represents a reliable and efficient method for its preparation on a laboratory scale. The data and protocols compiled in this guide serve as a foundational resource for chemists and researchers, enabling its effective synthesis and application in the development of prostaglandins and other complex molecular architectures.
References
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LookChem. Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate. Retrieved from [Link]
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Benech, J. M., et al. SYNTHESIS OF NEW α-KETOPHOSPHONATES. Retrieved from [Link]
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PubChem. Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate. Retrieved from [Link]
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Chemsrc. (2025, August 27). Dimethyl [3-(3-chlorophenoxy)-2-oxopropyl]phosphonate. Retrieved from [Link]
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Ony'sko, P. P., et al. (2020, August 1). α-Ketophosphonates in the Synthesis of α-iminophosphonates. Bentham Science Publishers. Retrieved from [Link]
- Google Patents. (1994). PREPARATION AND USE OF α-KETO PHOSPHONATES.
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Keglevich, G. (2018, June 20). Synthesis and Reactions of α-Hydroxyphosphonates. PMC - NIH. Retrieved from [Link]
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(Note: Image is a placeholder for the chemical reaction structure.)